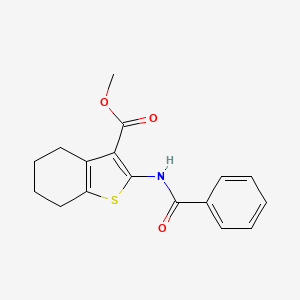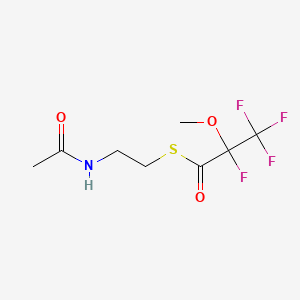
methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic compound with a complex structure that includes a benzoylamino group, a tetrahydrobenzothiophene ring, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Ring: The initial step involves the construction of the benzothiophene ring. This can be achieved through cyclization reactions involving thiophenol and suitable precursors under acidic or basic conditions.
Introduction of the Benzoylamino Group: The benzoylamino group is introduced via an amide formation reaction. This involves reacting the benzothiophene derivative with benzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the methyl ester group. This can be done by reacting the carboxylic acid derivative of the benzothiophene with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, where nucleophiles such as amines or alcohols can replace the benzoyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its structural similarity to biologically active molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics
作用机制
The mechanism of action of methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active site residues, while the benzothiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
Methyl 2-(benzoylamino)benzoate: Similar structure but lacks the tetrahydrobenzothiophene ring.
Methyl 2-(benzoylamino)-1-benzothiophene-3-carboxylate: Similar but without the tetrahydro modification.
Methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Similar but with an oxygen atom replacing the sulfur in the ring.
Uniqueness
Methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the tetrahydrobenzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to its analogs, making it a valuable compound for research and development.
属性
IUPAC Name |
methyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-17(20)14-12-9-5-6-10-13(12)22-16(14)18-15(19)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENRFPGDTRVDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(2,5-dimethyl-3-furoyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586570.png)
![(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)methyl(phenyl)amine](/img/structure/B5586586.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5586593.png)
![4-chloro-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide](/img/structure/B5586596.png)

![5-(4-Ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5586610.png)
![4,6-dichloro-N-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5586612.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5586617.png)
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5586628.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5586642.png)
![N-[(E)-(3-bromophenyl)methylideneamino]methanesulfonamide](/img/structure/B5586645.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide](/img/structure/B5586660.png)
![(2-METHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B5586664.png)
![(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine](/img/structure/B5586671.png)
